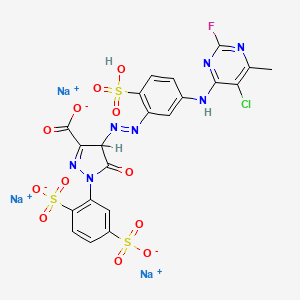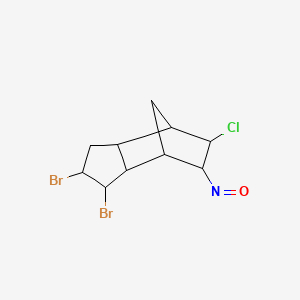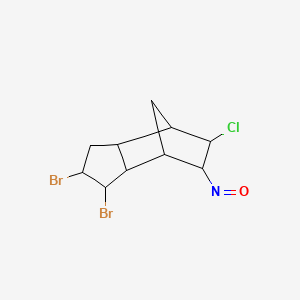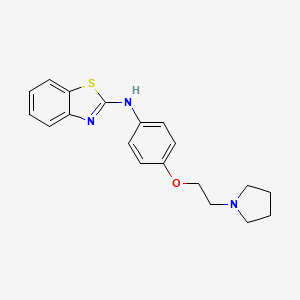
L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®-: is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of L-Valine, an essential amino acid, and is characterized by its intricate structure, which includes multiple amino acid residues and a phosphinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino groups in the amino acid residues to prevent unwanted reactions. This is followed by the coupling of the protected amino acids using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
The phosphinyl group is introduced through a reaction with a suitable phosphinylating agent, such as diethyl phosphite, under controlled conditions. The final step involves the deprotection of the amino groups and the esterification of the carboxyl group using methanol in the presence of an acid catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amino acid derivatives, while reduction can produce reduced phosphinyl compounds.
Wissenschaftliche Forschungsanwendungen
L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®-: has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The phosphinyl group plays a crucial role in its binding affinity and specificity, enhancing its effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®-: can be compared with other similar compounds, such as:
- L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, ethyl ester, ®-
- L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, propyl ester, ®-
These compounds share similar structures but differ in the ester group, which can influence their chemical properties and biological activities. The unique combination of amino acid residues and the phosphinyl group in L-Valine, N-(N-((hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)acetyl)-L-valyl)-, methyl ester, ®- makes it distinct and valuable for specific applications.
Eigenschaften
CAS-Nummer |
126333-33-3 |
|---|---|
Molekularformel |
C30H49N6O10P |
Molekulargewicht |
684.7 g/mol |
IUPAC-Name |
[(1R)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-2-phenylethyl]-[2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]phosphinic acid |
InChI |
InChI=1S/C30H49N6O10P/c1-16(2)24(29(42)36-25(17(3)4)30(43)46-7)34-22(38)15-47(44,45)23(13-20-11-9-8-10-12-20)35-27(40)19(6)32-26(39)18(5)33-28(41)21(31)14-37/h8-12,16-19,21,23-25,37H,13-15,31H2,1-7H3,(H,32,39)(H,33,41)(H,34,38)(H,35,40)(H,36,42)(H,44,45)/t18-,19-,21-,23+,24-,25-/m0/s1 |
InChI-Schlüssel |
KWOGWDMYILKDND-ZLBQLAPWSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)P(=O)(CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CP(=O)(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
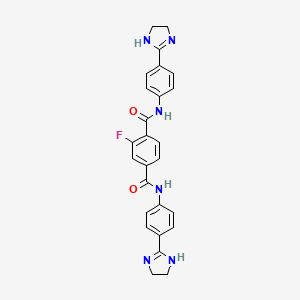
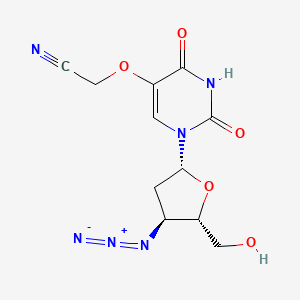

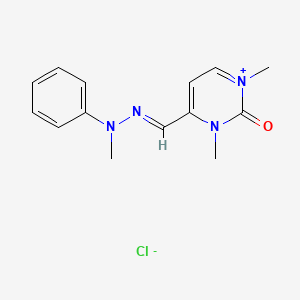
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
